S-(Trifluoromethyl) benzenesulfonothioate
Description
Significance of Fluorinated Organic Compounds in Advanced Synthetic Research
The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical and life sciences. numberanalytics.comuni-muenster.de Fluorine's distinct properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart unique characteristics to organic compounds. numberanalytics.comwikipedia.org The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF₃) or trifluoromethylthio (-SCF₃) group, can dramatically alter a molecule's physical, chemical, and biological profile. wikipedia.orgresearchgate.net
Key effects of fluorination in advanced synthetic research include:
Enhanced Metabolic Stability: The strength of the C-F bond makes fluorinated compounds more resistant to metabolic degradation, which can prolong the active lifetime of a drug in the body. acs.orgresearchgate.net
Increased Lipophilicity: The trifluoromethylthio group, in particular, is highly lipophilic (Hansch parameter π = 1.44), which can improve a molecule's ability to permeate cell membranes and enhance its bioavailability. epa.govresearchgate.net
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting how a molecule interacts with biological targets. wikipedia.org
Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, which can lead to stronger and more selective binding to enzymes or receptors. researchgate.net
These attributes have led to a surge in the development of fluorinated compounds. An estimated 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine. uni-muenster.dewikipedia.org Blockbuster drugs such as Fluoxetine (Prozac) and Ciprofloxacin (Cipro) are prominent examples of the successful application of organofluorine chemistry. wikipedia.orgresearchgate.net The trifluoromethylthio group, specifically, is recognized as a valuable structural motif in drug discovery for these reasons. researchgate.netresearchgate.net
S-(Trifluoromethyl)benzenesulfonothioate as a Benchmark Trifluoromethylthiolating Reagent
S-(Trifluoromethyl)benzenesulfonothioate has emerged as a useful reagent for the introduction of the -SCF₃ group, particularly through radical pathways. researchgate.net It is part of a broader class of sulfonate-derived reagents designed to be stable, easy to handle, and effective under specific reaction conditions. The development of such "shelf-stable" reagents was a significant step forward from earlier, often gaseous and highly toxic, trifluoromethylthiolating agents. epa.govpkusz.edu.cn
While many reagents are classified by their mode of action—electrophilic, nucleophilic, or radical—S-(Trifluoromethyl)benzenesulfonothioate is noted for its utility in radical trifluoromethylthiolation reactions. researchgate.net For instance, it has been used in metal-free, visible-light-mediated organocatalytic systems to achieve reactions like the 1,5-trifluoromethylthio-sulfonylation of vinylcyclopropanes. researchgate.net Its sibling compound, S-(Fluoromethyl) benzenesulfonothioate, has been developed as an electrophilic monofluoromethylthiolating reagent, highlighting how subtle structural changes can alter the reactivity and application of these tools. nih.gov
The performance of S-(Trifluoromethyl)benzenesulfonothioate can be understood in the context of other widely used trifluoromethylthiolating reagents.
| Reagent Type | Example Reagent(s) | Primary Mode of Action | Key Features |
|---|---|---|---|
| Sulfonium (B1226848) Salts | Umemoto Reagents, Togni Reagents | Electrophilic | Shelf-stable, commercially available, wide range of applications. beilstein-journals.org |
| Hypervalent Iodine | Shen's Reagents (e.g., trifluoromethanesulfenates) | Electrophilic | Highly reactive towards a broad range of nucleophiles. epa.govacs.org |
| N-Trifluoromethylthio Imides | N-Trifluoromethylthiosaccharin, N-(Trifluoromethylthio)phthalimide | Electrophilic | Shelf-stable and effective for Friedel–Crafts reactions with electron-rich arenes. pkusz.edu.cnacs.org |
| Organometallic | CuSCF₃, AgSCF₃ | Nucleophilic / Radical Precursor | Used in metal-catalyzed cross-coupling reactions; can generate SCF₃ radicals. researchgate.netthieme-connect.de |
| Sulfonothioates | S-(Trifluoromethyl) benzenesulfonothioate | Radical | Efficiently synthesized; useful in visible-light-mediated radical reactions. researchgate.net |
Historical Development and Evolution of Trifluoromethylthiolation Methodologies in Organic Synthesis
The methods for introducing the trifluoromethylthio group have evolved significantly over decades, driven by the need for safer, more efficient, and more versatile reagents. researchgate.net
Early Methods: Initial approaches to trifluoromethylthiolation were often fraught with challenges. They frequently involved hazardous starting materials used under harsh conditions. epa.gov Early work in the mid-20th century utilized highly toxic and difficult-to-handle gases like trifluoromethanethiol (B74822) (CF₃SH) or trifluoromethanesulfenyl chloride (CF₃SCl). researchgate.netthieme-connect.de Another early method involved using bis(trifluoromethyl)disulfane (CF₃SSCF₃). researchgate.net These reagents, while effective for certain transformations, had limited scope and posed significant safety risks, restricting their widespread use. researchgate.netthieme-connect.de
Emergence of Nucleophilic Reagents: A major advancement was the development of nucleophilic trifluoromethylthiolating reagents. These reagents formally deliver an "SCF₃⁻" anion equivalent to an electrophilic substrate. Key developments in this area include the use of metal trifluoromethylthiolates like copper(I) trifluoromethanethiolate (CuSCF₃) and silver(I) trifluoromethanethiolate (AgSCF₃). researchgate.netthieme-connect.de These reagents became crucial for metal-catalyzed cross-coupling reactions, although their use in stoichiometric amounts could be costly. researchgate.net
The Rise of Electrophilic Reagents: The 1980s marked a turning point with the development of the first relevant electrophilic trifluoromethylating reagents by Yagupolskii and Umemoto, which were sulfonium salts capable of delivering a "CF₃⁺" equivalent. beilstein-journals.orgwikipedia.org This concept was extended to trifluoromethylthiolation, leading to the creation of stable, crystalline, and easy-to-handle electrophilic reagents that transfer an "SCF₃⁺" cation equivalent to a nucleophile. epa.gov These "shelf-stable" reagents, such as N-trifluoromethylthiosaccharin and other N-S bonded compounds, offered much broader applicability and milder reaction conditions. epa.govpkusz.edu.cnacs.org This class of reagents has been extensively developed, with researchers fine-tuning the scaffold to modulate reactivity. acs.orgnih.gov
Development of Radical Methods: Concurrently, radical-based methods have gained prominence. thieme-connect.de While early radical reactions relied on the aforementioned toxic gases under UV irradiation, modern approaches utilize precursors that can generate the trifluoromethylthio radical (•SCF₃) under milder conditions, such as visible-light photoredox catalysis or chemical initiation. researchgate.netfu-berlin.de Reagents like S-(Trifluoromethyl)benzenesulfonothioate fit within this modern paradigm, enabling complex transformations through radical cascade reactions. researchgate.net This evolution from hazardous gases to stable, versatile reagents has made trifluoromethylthiolation an accessible and indispensable tool in modern organic synthesis. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trifluoromethylsulfanylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S2/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKJRLIFMWSBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of S Trifluoromethyl Benzenesulfonothioate
Electrophilic Reactivity Profiles and Modes of Activation
While S-(Trifluoromethyl)benzenesulfonothioate is more commonly associated with radical pathways, its structural analogues suggest a potential for electrophilic reactivity. For instance, the related compound S-(fluoromethyl) benzenesulfonothioate has been developed as a shelf-stable electrophilic monofluoromethylthiolating reagent. nih.gov In the presence of a copper catalyst, it effectively couples with aryl boronic acids. nih.gov This type of reactivity implies that the sulfur atom attached to the fluorinated methyl group can act as an electrophilic center.
The activation of such reagents for electrophilic trifluoromethylthiolation often involves a Lewis acid catalyst. snnu.edu.cn For other classes of electrophilic trifluoromethylthiolating reagents, such as (N-Trifluoromethylthio)saccharin, Lewis acids like iron(III) and gold(III) have proven effective in promoting the trifluoromethylthiolation of electron-rich arenes and olefins. snnu.edu.cn The proposed mechanism for these reactions is analogous to a Friedel–Crafts reaction, where the Lewis acid enhances the electrophilicity of the SCF3 donor. snnu.edu.cn Although less common for S-(Trifluoromethyl)benzenesulfonothioate itself, these examples provide a framework for understanding its potential electrophilic behavior under appropriate activation conditions.
Radical Reaction Pathways and Intermediates
The generation of trifluoromethylthio radicals (•SCF3) from S-(Trifluoromethyl)benzenesulfonothioate and its derivatives is a prominent reaction pathway, particularly under photochemical conditions.
Visible-Light-Induced Processes
Visible light has been effectively utilized to promote the homolytic cleavage of the S-S bond in thiosulfonates, generating radical species. In the case of related compounds like trifluoromethyl phenyl sulfone, visible light facilitates a single-electron transfer (SET) process. cas.cnrsc.org Typically, an electron-rich substrate, such as a thiophenolate anion, forms an electron donor-acceptor (EDA) complex with the sulfone. cas.cnrsc.org Upon irradiation with visible light, an intramolecular SET occurs, leading to the formation of a phenylthio radical and a trifluoromethyl phenyl sulfone radical anion. cas.cn This radical anion can then fragment to release the trifluoromethyl radical.
A similar mechanism is proposed for S-(trifluoromethyl) benzenesulfonothioates. For example, the visible-light-induced thiotrifluoromethylation of terminal alkenes has been achieved using a photocatalyst. rsc.org An unconventional reductive quenching cycle is proposed where the excited photocatalyst is reduced by a suitable SET reagent, and the resulting species reduces the S-(Trifluoromethyl)benzenesulfonothioate to generate the trifluoromethylthio radical.
The general steps for visible-light-induced radical generation can be summarized as:
Formation of an EDA complex between the substrate and the trifluoromethylthiolating reagent.
Photoexcitation of the EDA complex with visible light.
Single-electron transfer (SET) to generate a radical anion of the trifluoromethylthiolating reagent.
Fragmentation of the radical anion to release the trifluoromethylthio radical (•SCF3).
Reaction of the •SCF3 radical with the substrate.
Metal-Free Radical Generation and Transformations
A significant advantage of many visible-light-induced reactions is that they can be performed without the need for transition metal catalysts, aligning with the principles of green chemistry. researchgate.net The S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone under visible light is a prime example of a metal-free process. cas.cnrsc.org The reaction proceeds through the formation of an EDA complex and subsequent SET, as described above, without the intervention of a metal catalyst. cas.cn
These metal-free radical transformations have been applied to a variety of substrates. For instance, the trifluoromethylthiolation of 1,4-dihydropyridines with S-(trifluoromethyl) 4-methylbenzenesulfonothioate under visible light irradiation provides a green strategy for the synthesis of trifluoromethylthioesters. researchgate.net The reaction tolerates a wide range of functional groups.
Nucleophilic Activation and Reaction Pathways
In addition to its electrophilic and radical reactivity, the trifluoromethylthio group can also be delivered via a nucleophilic pathway. The compound S-(Trifluoromethyl)benzothioate (TFBT) has been developed as an inexpensive and user-friendly nucleophilic trifluoromethylthiolation reagent. researchgate.net This suggests that the S-SCF3 bond in S-(Trifluoromethyl)benzenesulfonothioate can be cleaved by a nucleophile, leading to the transfer of a trifluoromethylthio anion equivalent (SCF3-).
The activation for nucleophilic trifluoromethylthiolation typically involves the attack of a nucleophile on the sulfur atom of the sulfonyl group or directly on the sulfur of the SCF3 group. In the case of S-(Trifluoromethyl)trifluoromethanesulfonothioate, it has been shown to generate two equivalents of CF3S- anion species through combinations with copper or TDAE/Ph3P. nih.gov This highlights the potential for S-(Trifluoromethyl)benzenesulfonothioate to act as a source of nucleophilic SCF3 under appropriate reducing conditions or in the presence of specific activators.
Computational and Theoretical Insights into Reaction Mechanisms
Quantum Chemical Calculations in Mechanistic Elucidation
Quantum chemical calculations, particularly density functional theory (DFT), are powerful tools for elucidating the complex mechanisms of chemical reactions. nih.gov While specific computational studies on S-(Trifluoromethyl)benzenesulfonothioate are not widely reported, the principles of these calculations are directly applicable to understanding its reactivity.
For radical-mediated reactions, DFT can be used to calculate bond dissociation energies, providing insight into the feasibility of homolytic cleavage of the S-S bond to form the benzenesulfonyl and trifluoromethylthio radicals. nih.gov It can also be used to model the transition states of radical addition to substrates like alkenes, helping to explain observed regioselectivity and stereoselectivity. nih.gov
In the context of electrophilic and nucleophilic reactions, quantum chemical calculations can map out the potential energy surfaces of the reaction pathways. escholarship.org This allows for the identification of intermediates and transition states, and the calculation of activation energies, which can rationalize the observed reaction outcomes under different catalytic or activation conditions. escholarship.org For example, calculations could be used to compare the energetics of a Lewis acid-assisted electrophilic attack versus a direct nucleophilic attack on the sulfur atom, thereby predicting the favored reaction pathway under specific conditions. Computational methods are also invaluable for understanding the electronic structure of the molecule and its radical ions, which is crucial for explaining the processes involved in visible-light-induced SET reactions. nih.govosti.gov
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the energetics of reactants, intermediates, products, and the transition states that connect them. While specific DFT studies focusing exclusively on S-(Trifluoromethyl) benzenesulfonothioate are not extensively available in the reviewed literature, valuable insights can be drawn from computational investigations of analogous sulfur-containing compounds, such as benzenesulfonic acid and its esters. These studies provide a foundational understanding of the plausible reaction pathways and associated energy barriers that may be relevant to the reactivity of this compound.
Detailed research into the esterification of benzenesulfonic acid has explored various mechanistic possibilities, including addition-elimination (Ad-E) pathways and nucleophilic substitution (SN1 and SN2) type mechanisms. nih.govrsc.orgresearchgate.netunizar.es The computational findings from these studies offer a predictive framework for understanding how this compound might behave in similar chemical transformations.
One key aspect investigated in these theoretical studies is the feasibility of pathways involving pentacoordinate sulfur intermediates. nih.govrsc.orgresearchgate.netunizar.es For the esterification of benzenesulfonic acid, DFT calculations have shown that mechanisms proceeding through such intermediates face significantly high activation barriers, rendering them energetically unfavorable. nih.govrsc.orgresearchgate.netunizar.es This suggests that reactions involving nucleophilic attack at the sulfur atom of this compound are less likely to proceed via a stepwise addition-elimination mechanism.
Instead, SN1 and SN2-type pathways have been identified as more plausible routes. nih.govrsc.orgresearchgate.netunizar.es In an SN1-like mechanism, the reaction would proceed through a dissociative pathway, leading to the formation of a sulfonylium cation intermediate. nih.govrsc.orgresearchgate.netunizar.es Subsequent reaction with a nucleophile would then yield the final product. Conversely, an SN2-like mechanism would involve a concerted process where the nucleophile attacks the sulfur center, and the leaving group departs simultaneously, all occurring in a single transition state. nih.govrsc.orgresearchgate.netunizar.es
The relative energy barriers calculated for these pathways in the context of benzenesulfonic acid esterification provide a useful, albeit comparative, perspective. For instance, the SN1 pathway was found to have a relatively low activation barrier, suggesting it as a viable reaction channel. nih.govrsc.orgresearchgate.netunizar.es The SN2 pathway, while also plausible, exhibited a moderate energy barrier. nih.govrsc.orgresearchgate.netunizar.es
The following interactive data tables summarize the calculated energetic data for the reaction of benzenesulfonic acid with methanol, which can be considered as a model system to infer the potential energetics for reactions involving this compound. It is crucial to note that these values are for a related, but not identical, system and should be interpreted as indicative rather than absolute for the title compound.
Table 1: Calculated Activation Barriers for Benzenesulfonic Acid Esterification (Gas Phase)
| Reaction Pathway | Transition State | Activation Barrier (kJ mol-1) |
| SN1-like | Formation of Sulfonylium Cation | 18.1 |
| SN2-like | Concerted Displacement | 256.9 |
| Addition-Elimination | Pentacoordinate Intermediate | >260 |
Data sourced from a DFT study on the esterification of benzenesulfonic acid and is intended for comparative purposes. nih.govrsc.orgresearchgate.netunizar.es
Table 2: Calculated Activation Barriers for Benzenesulfonic Acid Esterification (Solution)
| Reaction Pathway | Transition State | Activation Barrier (kJ mol-1) |
| SN1-like | Formation of Sulfonylium Cation | 25.1 |
| SN2-like | Concerted Displacement | 260.1 |
| Addition-Elimination | Pentacoordinate Intermediate | >216.5 (intermediate stability) |
Data sourced from a DFT study on the esterification of benzenesulfonic acid and is intended for comparative purposes. nih.govrsc.orgresearchgate.netunizar.es
These computational findings underscore the utility of DFT in differentiating between competing reaction mechanisms. The significant energy differences between the SN1/SN2-like pathways and the addition-elimination pathway provide strong evidence for the likely operative mechanisms in related sulfonate systems. While direct extrapolation to this compound requires caution, these studies lay the groundwork for future computational investigations into its specific reactivity, highlighting the probable importance of dissociative and concerted pathways over those involving hypervalent sulfur intermediates. Future DFT studies on this compound would be invaluable in precisely quantifying the energetics of its reactions and the structures of the associated transition states.
Catalytic Strategies in S Trifluoromethyl Benzenesulfonothioate Mediated Reactions
Transition Metal Catalysis
Transition metal catalysts have been instrumental in developing efficient and selective trifluoromethylthiolation reactions using S-(Trifluoromethyl)benzenesulfonothioate and related reagents. These metals, through various catalytic cycles, can activate substrates and the trifluoromethylthiolating agent to facilitate the formation of C–SCF3 bonds.
Copper-Catalyzed Processes
Copper catalysis is a prominent method for trifluoromethylthiolation. One notable application is the ring-opening trifluoromethylthiolation of cyclopropanols. In a study, copper(II) acetate (B1210297) (Cu(OAc)2) was used as a catalyst to react cyclopropanols with S-(Trifluoromethyl) 4-methylbenzenesulfonothioate (TsSCF3), yielding β-SCF3-substituted carbonyl compounds. capes.gov.brrsc.org This reaction proceeds with a broad substrate scope and utilizes a readily available and inexpensive catalyst. capes.gov.brrsc.org Mechanistic studies suggest the reaction may proceed through a single electron transfer (SET) process, indicating the involvement of a radical pathway. capes.gov.br
Copper catalysts are also effective in the direct trifluoromethylthiolation of aryl boronic acids. For instance, in the presence of a copper catalyst, S-(fluoromethyl)benzenesulfonothioate, a related reagent, couples with various aryl boronic acids to produce the corresponding monofluoromethylthiolated arenes in high yields. researchgate.netnih.gov
| Catalyst | Substrate | Reagent | Product | Yield | Reference |
| Cu(OAc)2 | Cyclopropanols | TsSCF3 | β-SCF3-substituted carbonyls | Moderate to Good | capes.gov.brrsc.org |
| Copper Catalyst | Aryl Boronic Acids | PhSO2SCF2H | Monofluoromethylthiolated arenes | High | researchgate.netnih.gov |
Silver-Catalyzed Transformations
Silver catalysis has proven effective for the trifluoromethylthiolation of unsaturated systems. A silver-mediated radical aryltrifluoromethylthiolation of activated alkenes has been developed using S-Trifluoromethyl 4-methylbenzenesulfonothioate. cas.cn This method allows for the construction of complex molecules containing the SCF3 group. Additionally, silver catalysts can be used in the addition of fluoromethylthio groups to alkyl alkenes. For example, S-(fluoromethyl)benzenesulfonothioate reacts with alkyl alkenes in the presence of a silver catalyst to yield alkyl monofluoromethylthioethers in high yields. researchgate.netnih.gov
| Catalyst | Substrate | Reagent | Product | Yield | Reference |
| Silver Catalyst | Activated Alkenes | TsSCF3 | Aryltrifluoromethylthiolated Alkenes | Not specified | cas.cn |
| Silver Catalyst | Alkyl Alkenes | PhSO2SCF2H | Alkyl monofluoromethylthioethers | High | researchgate.netnih.gov |
Nickel and Palladium Catalysis
Nickel and palladium catalysts are well-known for their utility in cross-coupling reactions, and this extends to trifluoromethylthiolation.
Nickel Catalysis: Nickel-catalyzed methodologies have been developed for the trifluoromethylthiolation of Csp²–O bonds, such as those in aryl and vinyl triflates and nonaflates. rsc.orgnih.gov This provides a pathway to synthesize aryltrifluoromethyl sulfides from readily available starting materials. nih.gov Computational and experimental studies have been crucial in understanding the reaction mechanism and optimizing catalyst systems. For example, a Ni(cod)2/dppf catalyst system has been reported for the conversion of aryl and heteroaryl chlorides to their corresponding trifluoromethyl sulfides using (Me4N)SCF3 as the coupling reagent. capes.gov.br Mechanistic investigations support a Ni(0)/Ni(II) catalytic cycle. capes.gov.br
Palladium Catalysis: Palladium-catalyzed methods for the direct trifluoromethylthiolation of arenes via C-H bond activation have been described. nih.gov These reactions demonstrate compatibility with a range of functional groups. nih.gov For instance, the ortho-trifluoromethylthiolation of 2-arylpyridine and its analogs has been achieved using a palladium catalyst with reagents like the Billard reagent. researchgate.net
| Metal | Catalyst System | Substrate | Reagent | Product | Reference |
| Nickel | Ni(cod)2/dppf | Aryl/Heteroaryl Chlorides | (Me4N)SCF3 | Aryl/Heteroaryl trifluoromethyl sulfides | capes.gov.br |
| Nickel | Not specified | Aryl/Vinyl Triflates & Nonaflates | Not specified | Aryl/Vinyl trifluoromethyl sulfides | rsc.orgnih.gov |
| Palladium | Not specified | Arenes (via C-H activation) | Not specified | Aryl trifluoromethyl sulfides | nih.gov |
| Palladium | Not specified | 2-Arylpyridines | Billard Reagent | ortho-Trifluoromethylthiolated 2-arylpyridines | researchgate.net |
Rhodium Catalysis
While rhodium is a versatile catalyst for various organic transformations, including C-H activation, its application in direct trifluoromethylthiolation using S-(Trifluoromethyl) benzenesulfonothioate is not as extensively documented in the reviewed literature. Rhodium(III) catalysts are known to effect C-H alkylation and alkenylation of various substrates. nih.govnih.govrsc.org For example, Rh(III)-catalyzed C-H bond direct alkylation between 2-arylphthalazine-1,4-diones and α-Cl ketones has been reported. rsc.org Although these examples showcase the capability of rhodium to catalyze C-H functionalization, further research is needed to establish its role in mediating reactions specifically with this compound.
Organocatalysis and Metal-Free Protocols
In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free protocols for trifluoromethylthiolation have gained significant attention. thieme.de These approaches avoid the use of potentially toxic and expensive transition metals.
A metal-free, organocatalytic system using visible light has been developed for the remote 1,5-trifluoromethylthio-sulfonylation of vinylcyclopropane (B126155) with ArSO2SCF3 reagents. researchgate.netrsc.org This reaction proceeds in the water phase and shows broad functional group compatibility with good yields and high selectivity. rsc.org Another approach involves the use of a triptycenyl sulfide (B99878) catalyst with TfOH to enhance the electrophilicity of the SCF3 group, enabling the direct trifluoromethylthiolation of unactivated aromatics at room temperature. researchgate.net Furthermore, transition-metal-free protocols for the vicinal trifluoromethylthio–thiolation of unactivated alkenes have been developed, proceeding via a radical process under mild conditions. beilstein-journals.org
| Protocol | Catalyst/Promoter | Substrate | Reagent | Key Features | Reference |
| Metal-Free, Visible Light | Organic Photocatalyst | Vinylcyclopropane | ArSO2SCF3 | Remote 1,5-difunctionalization, aqueous phase | researchgate.netrsc.org |
| Metal-Free | Triptycenyl sulfide / TfOH | Unactivated Aromatics | Saccharin-based SCF3 reagent | Room temperature, direct C-H functionalization | researchgate.net |
| Metal-Free, Visible Light | Photocatalyst (e.g., 4CzIPN) | Unactivated Alkenes | N-(trifluoromethylthio)phthalimide | Vicinal dithiolation, radical process | beilstein-journals.org |
Photoredox Catalysis and Visible-Light Driven Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling reactions to proceed under mild conditions. This strategy has been successfully applied to trifluoromethylthiolation reactions.
The S-trifluoromethylation of thiophenols can be achieved under visible light irradiation without a photoredox catalyst. cas.cn In this system, arylthiolate anions form an electron donor–acceptor (EDA) complex with a trifluoromethyl source, which then undergoes an intramolecular single electron transfer (SET) upon irradiation. cas.cn
Organic photoredox catalysts, such as diacetyl, have also been employed for the S-trifluoromethylation of a broad range of thiols using sodium trifluoromethanesulfinate (Langlois reagent) as the trifluoromethyl source. mst.edu This method is noted for being environmentally friendly and economical. mst.edu
| Catalysis Type | Catalyst/Conditions | Substrate | Reagent | Mechanism/Key Feature | Reference |
| Photocatalyst-Free | Visible Light | Thiophenols | Trifluoromethyl phenyl sulfone | Electron Donor-Acceptor (EDA) complex formation | cas.cn |
| Organic Photoredox | Diacetyl / Blue LED | Aliphatic, Aromatic, Heteroaromatic Thiols | Langlois Reagent (CF3SO2Na) | Radical mechanism, sustainable | mst.edu |
| Organocatalytic, Visible Light | Organic Photocatalyst | Vinylcyclopropane | ArSO2SCF3 | Remote 1,5-trifluoromethylthio-sulfonylation | researchgate.netrsc.org |
Comparative Analysis with Other Trifluoromethylating and Trifluoromethylthiolating Reagents
Relative Reactivity, Chemoselectivity, and Regioselectivity
The reactivity of electrophilic trifluoromethylthiolating agents is fundamentally governed by the lability of the S-SCF₃ bond and the stability of the leaving group. The benzenesulfonate anion is a stable leaving group, suggesting that S-(Trifluoromethyl) benzenesulfonothioate is a competent electrophilic source of the trifluoromethylthio group ("SCF₃⁺"). Its reactivity is often harnessed in metal-catalyzed reactions. For instance, the analogous reagent, S-(Fluoromethyl) benzenesulfonothioate, has been shown to require copper or silver catalysts for reactions with aryl boronic acids and alkenes, respectively. nih.gov This catalytic requirement suggests a more moderate intrinsic electrophilicity compared to some of the more aggressive reagents.
Togni Reagents: The hypervalent iodine reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are highly effective for the trifluoromethylation of a wide array of carbon- and sulfur-centered nucleophiles under mild conditions. nih.gov They exhibit predictable positional selectivity and high functional group compatibility. nih.gov Competition experiments have been used to determine relative rate data, indicating a high sensitivity to the electronic nature of the substrate. scite.ai
Umemoto Reagents: These S-(trifluoromethyl)dibenzothiophenium salts are among the most widely used electrophilic trifluoromethylating agents. nih.gov Newer generations of these reagents, such as S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV), have been developed to be more powerful than earlier versions, effectively trifluoromethylating a broad spectrum of nucleophilic substrates. nih.gov Their reactivity can be tuned by altering the substituents on the dibenzothiophene core.
Sulfenamide-Based Reagents: Compounds like N-(Trifluoromethylthio)saccharin and N-trifluoromethylthiodibenzenesulfonimide are noted for their high electrophilicity. snnu.edu.cn N-trifluoromethylthiodibenzenesulfonimide, in particular, has been described as one of the most electrophilic trifluoromethylthiolating reagents available. snnu.edu.cn These reagents can directly trifluoromethylthiolate less reactive substrates, such as electron-rich arenes, often with the assistance of a Lewis acid catalyst like Iron(III) or Gold(III). snnu.edu.cn This contrasts with reagents like this compound, where transition metal catalysis is typically employed for coupling reactions.
The chemoselectivity of these reagents often depends on the reaction conditions. For instance, Togni reagents can selectively trifluoromethylate thiols in the presence of other nucleophilic groups. nih.gov The regioselectivity in aromatic substitution is typically governed by the electronic properties of the substrate, with electrophilic attack occurring at the most nucleophilic position.
| Reagent Class | Typical Substrates (Nucleophiles) | Common Activators/Catalysts | Relative Reactivity |
|---|---|---|---|
| Benzenesulfonothioates (e.g., this compound) | Aryl boronic acids, Alkenes | Cu, Ag salts | Moderate (often requires metal catalysis) |
| Togni Reagents (Hypervalent Iodine) | β-Ketoesters, Thiols, Alkenes, Silyl (B83357) enol ethers | Often none; sometimes Cu or Zn | High |
| Umemoto Reagents (Sulfonium Salts) | Carbanions, (Hetero)aromatics, Alkenes, Alkynes, Thiols, Phosphines | Often none; Phase-transfer catalysts | High to Very High |
| Sulfenamides (e.g., N-(Trifluoromethylthio)saccharin) | Indoles, Electron-rich arenes, β-Keto esters, Amines | Lewis acids (e.g., FeCl₃, AuCl₃), Brønsted acids | Very High |
Comparative Advantages and Limitations in Distinct Synthetic Contexts
The choice of a trifluoromethylating or trifluoromethylthiolating reagent for a specific synthetic application depends on a balance of factors including cost, stability, ease of handling, substrate scope, and reaction conditions.
This compound:
Advantages: This class of reagents is structurally simple and can be prepared from readily available starting materials. They are typically shelf-stable solids, making them easy to handle and store. Their reliance on specific metal catalysts can be an advantage, allowing for tunable reactivity and potentially unique reaction pathways not accessible with more indiscriminately reactive reagents.
Limitations: The primary limitation is the frequent necessity for a metal catalyst, which can add cost and complexity to the reaction setup and purification. The substrate scope may be more limited compared to the most powerful reagents, particularly for the direct functionalization of less reactive nucleophiles without a directing group.
Togni and Umemoto Reagents:
Advantages: These reagents are commercially available and have a very broad, well-documented substrate scope. They often react under mild, catalyst-free conditions, providing high yields. nih.govnih.gov Their high reactivity allows for the functionalization of a wide variety of nucleophiles.
Limitations: A significant drawback is their relatively high molecular weight, leading to poor atom economy as a large portion of the molecule is discarded as a byproduct. Togni reagents, in particular, have been noted for their potential explosive properties, requiring careful handling. nih.gov The synthesis of these complex molecules can also be multi-stepped and costly.
Sulfenamide-Based Reagents:
Advantages: These reagents exhibit exceptional electrophilicity, enabling the trifluoromethylthiolation of challenging, less-activated substrates. snnu.edu.cn Their reactivity can be further enhanced with Lewis acids, providing a degree of control.
Limitations: Their high reactivity can sometimes lead to lower chemoselectivity. The synthesis often starts from AgSCF₃, which can be expensive. Like other reagents, they generate stoichiometric byproducts (e.g., saccharin).
| Reagent Class | Advantages | Limitations |
|---|---|---|
| Benzenesulfonothioates | - Simple structure
| - Often requires metal catalyst
|
| Togni Reagents | - Broad, well-documented scope
| - Poor atom economy
|
| Umemoto Reagents | - Very high reactivity
| - Poor atom economy
|
| Sulfenamides | - Extremely high electrophilicity
| - Can have lower chemoselectivity
|
Future Perspectives and Emerging Research Directions
Rational Design and Development of Next-Generation Reagents and Catalytic Systems
The progression from serendipitous discoveries to the rational design of trifluoromethylthiolating reagents has marked a significant advancement in the field. acs.orgacs.orgnih.gov Early efforts led to the development of highly reactive electrophilic reagents like trifluoromethanesulfenate I. acs.orgnih.gov Subsequent structure-activity relationship studies informed the design of more effective and stable reagents. acs.orgnih.gov
A key strategy has been to enhance the electrophilicity of the SCF3 group by modifying the reagent's backbone. For instance, replacing a carbonyl group with a more electron-withdrawing sulfonyl group in N-trifluoromethylthiophthalimide led to the creation of the much more electrophilic N-trifluoromethylthiosaccharin IV. acs.orgnih.gov This principle was extended further with the development of N-trifluoromethylthiodibenzenesulfonimide V, which features two sulfonyl groups, making it one of the most electrophilic reagents currently available. acs.orgnih.gov
Table 1: Evolution of Electrophilic Trifluoromethylthiolating Reagents
| Reagent Name | Key Structural Feature | Relative Reactivity |
|---|---|---|
| N-trifluoromethylthiophthalimide | Two carbonyl groups | Baseline |
| N-trifluoromethylthiosaccharin IV | One carbonyl, one sulfonyl group | More electrophilic acs.orgnih.gov |
Beyond reagent design, innovative catalytic systems are emerging. Dual catalytic approaches, such as the combination of iron(III) chloride and diphenyl selenide (B1212193), have been shown to effectively activate N-trifluoromethylthiosaccharin for the trifluoromethylthiolation of arenes under mild conditions. acs.orgnih.gov This strategy allows for lower catalyst loadings and room temperature reactions for a variety of substrates. acs.orgnih.gov Future research will likely focus on developing even more active and selective catalysts, potentially using earth-abundant metals and organocatalysts to improve sustainability. acs.org Computational studies are also expected to play a crucial role in predicting the reactivity of new reagents and guiding the design of next-generation catalytic systems. acs.org
Expansion of Substrate Scope and Exploration of Novel Reaction Classes
Concurrent with the development of new reagents, significant efforts are being made to broaden the range of molecules that can be trifluoromethylthiolated. cas.cnresearchgate.net This includes the functionalization of traditionally challenging substrates and the late-stage modification of complex, bioactive molecules. acs.orgresearchgate.net Methods have been successfully applied to a diverse array of arenes and N-heterocycles, including derivatives of tyrosine, metaxalone, and estradiol. acs.orgnih.gov
The scope has also been extended to different bond types, with methods now available for the trifluoromethylthiolation of methylene (B1212753) C(sp³)-H, methine C(sp³)-H, and formyl C(sp²)-H bonds, often with good regioselectivity. researchgate.net This allows for the direct installation of the SCF3 group without the need for pre-functionalized starting materials. researchgate.net
Furthermore, novel reaction classes are being explored. A notable example is the trifluoromethylthiolation of difluoro enol silyl (B83357) ethers, which provides access to trifluoromethylthio-α,α-difluoroketone functionalities. nih.govacs.org This reaction introduces a unique structural motif with potential applications in medicinal chemistry due to the combined electronic effects of the SCF3 and difluoroketone groups. nih.govacs.org The development of radical trifluoromethylthiolation methods also represents a promising new direction, enabling reactions that are complementary to traditional electrophilic or nucleophilic approaches. researchgate.net
Table 2: Examples of Substrate Expansion in Trifluoromethylthiolation
| Substrate Class | Reagent/Method | Significance |
|---|---|---|
| Electron-rich and -deficient thiophenols | Visible-light-promoted reaction with trifluoromethyl phenyl sulfone | Broad applicability to diverse aromatic thiols cas.cn |
| Bioactive molecules (e.g., tyrosine, estradiol) | Dual catalysis with N-trifluoromethylthiosaccharin | Demonstrates late-stage functionalization potential acs.orgnih.gov |
| Unactivated C(sp³)-H bonds | Decatungstate anion photocatalysis | Direct functionalization of alkanes researchgate.net |
| Difluoro enol silyl ethers | N-trifluoromethylthiodibenzenesulfonimide | Access to novel trifluoromethylthio-α,α-difluoroketones nih.govacs.org |
Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies
While batch processes may sometimes provide higher yields on a small scale, continuous flow systems often demonstrate superior productivity and space-time yields, making them highly attractive for industrial applications. unimi.it
In parallel, there is a strong drive towards developing more sustainable synthetic methodologies. This includes the use of visible-light-mediated reactions, which can often be performed under mild, catalyst-free conditions. cas.cn For example, the S-trifluoromethylation of thiophenols can be achieved using visible light to promote the formation of an electron donor-acceptor (EDA) complex between the thiolate anion and a trifluoromethyl sulfone reagent. cas.cn Additionally, the development of metal-free photoredox catalysis using simple organic catalysts like diacetyl offers a more cost-effective and environmentally friendly alternative to traditional methods that rely on organometallic catalysts. mst.edu The goal is to minimize the use of hazardous reagents and solvents and to develop processes that are more energy-efficient and generate less waste, aligning with the principles of green chemistry. acs.org
Further Development of Chiral Auxiliaries and Enantioselective Approaches
The synthesis of enantiomerically pure trifluoromethylthiolated compounds is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.netwikipedia.org Significant progress has been made in developing enantioselective methods for C-SCF3 bond formation. nih.govresearchgate.net
One successful strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net An optically pure electrophilic reagent, (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam, has been developed for the preparation of compounds with optically active trifluoromethylthio-substituted carbon stereocenters. acs.orgnih.gov
Catalytic asymmetric methods are also at the forefront of research. The first asymmetric α-trifluoromethylthiolation of 2-substituted isoxazolidin-5-ones was achieved using Maruoka-type N-spiro ammonium (B1175870) catalysts under phase-transfer conditions. nih.govresearchgate.net This method provides products containing a trifluoromethylthiolated quaternary chiral carbon in good yields and with high enantiomeric ratios (up to 98:2 e.r.). nih.govresearchgate.net
Another innovative approach is the enantioselective trifluoromethylthiolating lactonization of alkenes, catalyzed by a specially designed indane-based bifunctional chiral sulfide (B99878). nih.govscilit.com This reaction represents the first example of enantioselective trifluoromethylthiolation of alkenes. nih.gov Future research will likely focus on designing new chiral catalysts and auxiliaries that are more efficient, versatile, and recyclable, further expanding the toolbox for asymmetric trifluoromethylthiolation. researchgate.netnih.gov
Table 3: Selected Enantioselective Trifluoromethylthiolation Methods
| Method | Catalyst/Auxiliary | Substrate | Key Feature |
|---|---|---|---|
| Asymmetric α-Trifluoromethylthiolation | Maruoka type N-spiro ammonium catalyst | 2-substituted isoxazolidin-5-ones | Phase-transfer catalysis, high enantioselectivity nih.govresearchgate.net |
| Electrophilic Trifluoromethylthiolation | (1S)-(-)-N-trifluoromethylthio-2,10-camphorsultam | Various nucleophiles | Optically pure electrophilic reagent acs.orgnih.gov |
Q & A
Q. How is S-(Trifluoromethyl) benzenesulfonothioate synthesized in laboratory settings?
this compound derivatives are typically synthesized via nucleophilic substitution or sulfonothioate transfer reactions. For example, the reagent S-(fluoromethyl) benzenesulfonothioate (PhSO₂SCH₂F) is prepared from sodium benzenesulfinate (PhSO₂Na) using CH₂FI or CH₂FCl under controlled conditions . Derivatives like S-(4-methylphenyl) variants are synthesized by reacting benzenesulfonyl chloride with trifluoromethylthiolating agents in the presence of bases such as LiBr, achieving yields up to 89% under optimized acidic conditions .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity and substituent positions (e.g., δ = 158.9 ppm for aromatic carbons in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weights (e.g., [M + H]+ Calcd for C₁₆H₁₈OS+: 258.1073) .
- Infrared Spectroscopy (IR): Peaks at ~1173 cm⁻¹ for sulfonyl groups and ~699 cm⁻¹ for C-F bonds .
Q. What are the standard reaction conditions for utilizing this compound in radical-mediated transformations?
Radical reactions often employ NaN₃ and phenyliodine bis(trifluoroacetate) (PIFA) in green solvents like ethyl acetate at 22°C for 3 hours. For example, aldehydes react with the reagent to form fluorinated thioesters, achieving yields up to 88% under photocatalysis with neutral eosin Y and blue light (470 nm) .
Advanced Research Questions
Q. How does the radical inhibition experiment using TEMPO or BHT elucidate the mechanism of this compound-mediated reactions?
Radical pathways are confirmed by complete reaction inhibition with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) or 2,6-di-tert-butyl-4-methylphenol (BHT). For instance, adding 2 equiv. of TEMPO traps radical intermediates, forming TEMPO-azide adducts detectable via mass spectrometry. This supports a mechanism where PIFA generates azide radicals, which react with the reagent to form fluorinated products .
Q. What strategies optimize the functionalization of electron-deficient aromatic aldehydes with this compound?
Electron-deficient aldehydes (e.g., nitro- or cyano-substituted) require modified conditions:
- Solvent adjustment: Switching from ethyl acetate to chloroform improves solubility.
- Extended reaction times: 16 hours at 27°C vs. 3 hours for electron-rich substrates.
- Additives: LiBr enhances reactivity by stabilizing intermediates, enabling moderate yields (40–65%) .
Q. How does this compound enable the synthesis of asymmetric disulfides without transition metal catalysts?
The reagent reacts with thiols or disulfides under LiBr mediation, forming asymmetric disulfides via nucleophilic substitution. For example, aryl thiols yield disulfides with up to 91% efficiency. This method is superior to metal-catalyzed approaches, particularly for aliphatic thiols (e.g., cyclohexyl derivatives, 65% yield) .
Q. What challenges arise in scaling up reactions involving this compound?
Scaling from 0.2 mmol to 1 mmol reduces yields due to purification challenges (e.g., 65% vs. 79% for benzaldehyde derivatives). Impurities from side reactions (e.g., over-oxidation) necessitate advanced chromatography or recrystallization .
Q. How is this compound applied in late-stage functionalization of bioactive molecules?
The reagent enables fluorination of complex substrates like cholesterol derivatives. For example, cholesterol aldehyde (1z) reacts under standard conditions to yield fluorinated analogs, demonstrating utility in medicinal chemistry for enhancing metabolic stability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
